molecular formula C9H23INO2PS B13731062 Methylisopropoxyphosphorylthiocholine iodide CAS No. 1866-98-4

Methylisopropoxyphosphorylthiocholine iodide

Cat. No.: B13731062
CAS No.: 1866-98-4
M. Wt: 367.23 g/mol
InChI Key: SWRKBUGJWNPDJT-UHFFFAOYSA-M
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Description

Methylisopropoxyphosphorylthiocholine iodide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorylthiocholine group, which is linked to an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylisopropoxyphosphorylthiocholine iodide typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form isopropyl phosphorodichloridate. This intermediate is then reacted with methylthiocholine to produce the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methylisopropoxyphosphorylthiocholine iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorylthiocholine group to a phosphine.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like water or methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methylisopropoxyphosphorylthiocholine iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylthiocholine derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving cholinergic systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of methylisopropoxyphosphorylthiocholine iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium iodide
  • Methyltriphenoxyphosphonium iodide
  • S-Acetylthiocholine iodide

Uniqueness

Methylisopropoxyphosphorylthiocholine iodide is unique due to its specific structure, which combines a phosphorylthiocholine group with an iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1866-98-4

Molecular Formula

C9H23INO2PS

Molecular Weight

367.23 g/mol

IUPAC Name

trimethyl-[2-[methyl(propan-2-yloxy)phosphoryl]sulfanylethyl]azanium;iodide

InChI

InChI=1S/C9H23NO2PS.HI/c1-9(2)12-13(6,11)14-8-7-10(3,4)5;/h9H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

SWRKBUGJWNPDJT-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=O)(C)SCC[N+](C)(C)C.[I-]

Related CAS

56217-69-7 (Parent)

Origin of Product

United States

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